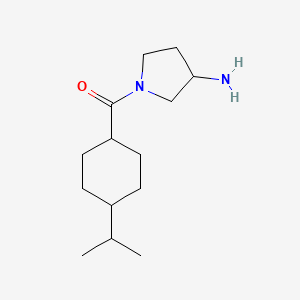

(3-Aminopyrrolidin-1-yl)(4-isopropylcyclohexyl)methanone

説明

特性

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(4-propan-2-ylcyclohexyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c1-10(2)11-3-5-12(6-4-11)14(17)16-8-7-13(15)9-16/h10-13H,3-9,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWAOGKLVAQCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural Differences

- Backbone Heterocycles: The primary compound uses a 3-aminopyrrolidine ring, offering a single secondary amine. In contrast, Cyclohexyl(piperazin-1-yl)methanone substitutes a piperazine ring, which contains two nitrogen atoms (one tertiary, one secondary), enhancing hydrogen-bonding capacity and basicity . (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one introduces a 3-methylpiperazine group, further modifying steric and electronic properties.

- Substituent Groups: The 4-isopropylcyclohexyl group in the primary compound increases lipophilicity (predicted logP ~3.5) compared to the unsubstituted cyclohexyl in Cyclohexyl(piperazin-1-yl)methanone (predicted logP ~2.8). (R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride replaces the cyclohexyl with a cyclopropyl group, reducing steric bulk but introducing ring strain, which may enhance reactivity .

Salt Forms :

Physicochemical Properties (Inferred)

| Compound (CAS) | Predicted logP | Solubility (mg/mL) | Key Structural Features |

|---|---|---|---|

| 59878-57-8 (Primary) | ~3.5 | <0.1 (Free base) | 3-Aminopyrrolidine, 4-isopropylcyclohexyl |

| 27561-62-2 (Piperazine analog) | ~2.8 | ~1.0 | Piperazine, unsubstituted cyclohexyl |

| 1286207-68-8 (HCl salt) | ~1.2* | >10 | Cyclopropyl, hydrochloride salt |

| 909409-91-2 (Methylpiperazine) | ~2.3 | ~0.5 | 3-Methylpiperazine, 2,2-dimethylpropanoyl |

*Hydrochloride salt logP reflects ionized form.

準備方法

Synthesis of 3-Aminopyrrolidine Derivatives

A key step is the preparation of optically active or racemic 3-aminopyrrolidine intermediates. According to a European patent (EP1138672A1), the process involves:

Conversion of optically active butyl-1,2,4-trimesylate (a tris-methanesulphonate ester of a butanetriol derivative) in the presence of a primary amine (e.g., benzylamine) in tetrahydrofuran (THF) at temperatures ranging from 0°C to 70°C (preferably 50-60°C). This yields optically active pyrrolidine derivatives.

Replacement of amino protecting groups (e.g., benzyl) with allyloxycarbonyl groups using allyl haloformate in inert solvents such as heptane at 0-100°C (preferably 30-70°C).

Introduction of the amino group under pressure (3x10^6 to 2x10^7 Pa) and elevated temperatures (20-200°C, preferably 100-150°C) in solvents like THF or dimethoxyethane.

This sequence affords 3-amino-pyrrolidine derivatives with high chemical and optical yields, crucial for subsequent functionalization steps.

Protection and Activation Steps

Hydroxy groups on pyrrolidine are converted to mesylates (methanesulphonates) using mesyl chloride and triethylamine in ethyl acetate at low temperatures (0-5°C), followed by stirring at room temperature. This activates the molecule for nucleophilic substitution.

Amino groups are protected by carbamate formation (e.g., benzyl carbamate) via reaction with benzyl chloroformate under alkaline conditions (pH 9.5–11.5) at 0-5°C, allowing selective reactions on other parts of the molecule.

Representative Reaction Conditions and Yields

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。